谷氨酰胺异羟肟酸

描述

Glutamine hydroxamate belongs to the class of organic compounds known as glutamine and derivatives . These are compounds containing glutamine or a derivative thereof resulting from the reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

Glutamine synthetase, an enzyme not restricted to microorganisms, is essential for the synthesis of glutamine, a building block of proteins . It catalyzes the reactions involving L-glutamate, ammonia, and ATP to form L-glutamine .Molecular Structure Analysis

The molecular formula of Glutamine hydroxamate is C5H10N2O4 . It is a small molecule and is considered an experimental compound .Chemical Reactions Analysis

Glutamine synthetase carries out the reactions involving L-glutamate, ATP, and either ammonia or hydroxylamine to form L-glutamine or L-glutamohydroxamate, respectively . The latter reaction provides an easy colorimetric assay by reacting the hydroxamate with ferric ions .科学研究应用

原胶原 C 蛋白酶抑制

谷氨酰胺异羟肟酸衍生物,特别是谷氨酸异羟肟酸,已被确定为原胶原 C 蛋白酶的有效和选择性抑制剂。该酶在将原胶原加工成纤维状胶原中起着至关重要的作用,表明这些化合物在纤维化治疗研究中的潜力 (Robinson 等人,2003)。

胃肠道研究

谷氨酰胺,包括其异羟肟酸形式,已在胃肠道健康方面得到广泛研究。它对小肠和结肠粘膜细胞表现出营养和细胞保护作用。虽然其在营养溶液中的常规临床使用仍存在争议,但其在代谢和临床方面的安全性和有效性已在不同患者群体中得到强调 (Ziegler 等人,2000)。

条件性必需氨基酸

谷氨酰胺,包括异羟肟酸,因其在危重疾病期间作为“条件性必需”氨基酸的作用而受到研究。它在维持酸碱平衡、氮运输以及作为各种生物分子的前体方面的重要性已被注意到。营养支持中的补充谷氨酰胺可能有助于危重患者的康复 (Lacey & Wilmore,2009)。

癌症研究

研究表明谷氨酰胺与癌细胞代谢有关,特别是其在支持恶性生物学特征中的作用。谷氨酰胺代谢已成为开发检测、监测和治疗癌症的新策略的一个有吸引力的靶点 (Hensley 等人,2013)。

危重疾病的营养支持

谷氨酰胺异羟肟酸已在重症监护和危重疾病的背景下进行了研究。观察到其在肠外营养中的补充增强了危重患者的 6 个月预后,表明其在临床营养中的潜力 (Goeters 等人,2002)。

神经应用

谷氨酰胺异羟肟酸的研究已扩展到神经应用,在那里它被研究在癫痫和脑缺血等疾病中的神经传递和神经保护中的作用 (Catarzi 等人,2007)。

临床营养和免疫功能

谷氨酰胺在临床营养中的作用及其对免疫功能的影响一直是研究的重点。它被认为对淋巴细胞增殖、细胞因子产生和巨噬细胞吞噬活性至关重要。在各种分解代谢状态中补充谷氨酰胺也是一个研究课题 (Cruzat 等人,2018)。

未来方向

Glutamine has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . The ability to monitor and model the glutamine metabolic pathways are highlighted . Future research may focus on the potential of label-free Raman microspectroscopy, in conjunction with kinetic modeling, to enable real-time and in situ monitoring of the cellular kinetics of the glutamine metabolic pathway .

属性

IUPAC Name |

(2S)-2-amino-5-(hydroxyamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c6-3(5(9)10)1-2-4(8)7-11/h3,11H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGZXTQJQNXIAU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glutamine hydroxamate | |

CAS RN |

1955-67-5 | |

| Record name | N-Hydroxy-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamate-gamma-hydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutamine hydroxamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

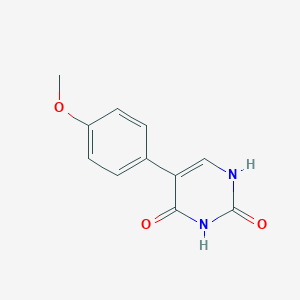

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

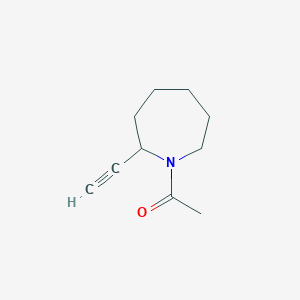

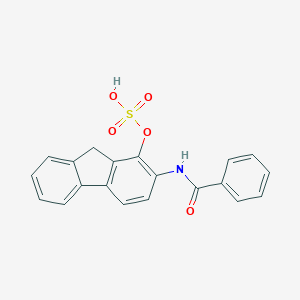

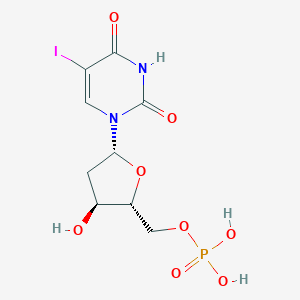

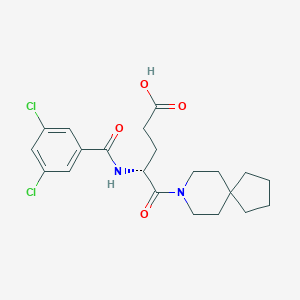

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)

![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)